4-[1-(4-Fluorophenyl)propan-2-ylamino]cyclohexan-1-ol
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Overview
Description
4-[1-(4-Fluorophenyl)propan-2-ylamino]cyclohexan-1-ol is a chemical compound with a complex structure that includes a fluorophenyl group, a propan-2-ylamino group, and a cyclohexanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Fluorophenyl)propan-2-ylamino]cyclohexan-1-ol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-fluorophenylpropan-2-amine with cyclohexanone under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Fluorophenyl)propan-2-ylamino]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction can produce various alcohol derivatives.
Scientific Research Applications
4-[1-(4-Fluorophenyl)propan-2-ylamino]cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1-(4-Fluorophenyl)propan-2-ylamino]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the propan-2-ylamino group can modulate its activity. The cyclohexanol moiety may also play a role in the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)propan-2-amine: This compound shares the fluorophenyl and propan-2-ylamino groups but lacks the cyclohexanol moiety.
Propranolol: A beta-adrenergic antagonist with a similar propan-2-ylamino group but different overall structure.
Uniqueness
4-[1-(4-Fluorophenyl)propan-2-ylamino]cyclohexan-1-ol is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the cyclohexanol moiety distinguishes it from other similar compounds and may contribute to its unique pharmacological profile.
Properties
IUPAC Name |
4-[1-(4-fluorophenyl)propan-2-ylamino]cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO/c1-11(10-12-2-4-13(16)5-3-12)17-14-6-8-15(18)9-7-14/h2-5,11,14-15,17-18H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICGKTQNACABIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)NC2CCC(CC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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